molecular formula C30H24N2O5 B11628312 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11628312
M. Wt: 492.5 g/mol
InChI Key: XIXLORKAFFIDGZ-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxybenzoyl chloride and 3-phenoxybenzaldehyde, which are then subjected to condensation reactions with appropriate reagents to form the desired product. The reaction conditions often require anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxybenzoic acid
  • 4-methoxybenzoyl chloride
  • 3-phenoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and aromatic rings.

Properties

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H24N2O5/c1-36-23-12-10-21(11-13-23)28(33)26-27(32(30(35)29(26)34)19-20-14-16-31-17-15-20)22-6-5-9-25(18-22)37-24-7-3-2-4-8-24/h2-18,27,33H,19H2,1H3/b28-26+

InChI Key

XIXLORKAFFIDGZ-BYCLXTJYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.